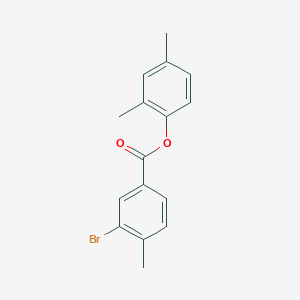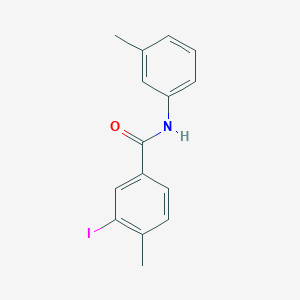![molecular formula C21H19BrN2O3S B320175 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B320175.png)
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is a chemical compound with the molecular formula C21H19BrN2O3S and a molecular weight of 459.35616 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-[(ethylanilino)sulfonyl]aniline under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{4-[(methylsulfonyl)phenyl]benzamide: Similar structure but with a methyl group instead of an ethyl group.
2-bromo-N-{4-[(isopropylanilino)sulfonyl]phenyl}benzamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H19BrN2O3S |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-2-24(17-8-4-3-5-9-17)28(26,27)18-14-12-16(13-15-18)23-21(25)19-10-6-7-11-20(19)22/h3-15H,2H2,1H3,(H,23,25) |
InChI Key |
IVBNDGSXXCLZKA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B320094.png)
![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide](/img/structure/B320095.png)
![N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B320096.png)
![N-(3,4-dimethylphenyl)-4-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320097.png)
![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B320099.png)
![2-(2-sec-butylphenoxy)-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}acetamide](/img/structure/B320100.png)
![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B320102.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B320104.png)

![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide](/img/structure/B320106.png)
![3-bromo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320109.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![N-[(3-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320113.png)

